2'-Bromo-2-(2-fluorophenyl)acetophenone
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Overview
Description
2’-Bromo-2-(2-fluorophenyl)acetophenone is a chemical compound with the molecular formula C8H6BrFO and a molecular weight of 217.04 g/mol . It is also known by several other names, including α-Bromo-2-fluoroacetophenone and 2-Fluorophenacyl bromide . This compound is a solid at room temperature and has a melting point of 25-30°C .
Preparation Methods
The synthesis of 2’-Bromo-2-(2-fluorophenyl)acetophenone can be achieved through various methods. One common method involves the reaction of 2’-fluoroacetophenone with bromine in the presence of a catalyst such as copper bromide (CuBr) . The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and efficiency .
Chemical Reactions Analysis
2’-Bromo-2-(2-fluorophenyl)acetophenone undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Addition Reactions: It can react with various reagents to form addition products.
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2’-Bromo-2-(2-fluorophenyl)acetophenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: The compound can be used in the synthesis of pharmaceuticals and biologically active molecules. It may also serve as a reagent in biochemical assays.
Industry: It is used in the production of dyes, fragrances, and other chemical products.
Mechanism of Action
The mechanism of action of 2’-Bromo-2-(2-fluorophenyl)acetophenone involves its ability to act as an electrophile due to the presence of the bromine atom. This makes it reactive towards nucleophiles, allowing it to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
2’-Bromo-2-(2-fluorophenyl)acetophenone can be compared with other similar compounds such as:
- 2-Bromo-4’-fluoroacetophenone
- 2-Bromo-3’-fluoroacetophenone
- 2-Bromo-2’,4’-difluoroacetophenone
- 2-Bromo-4’-methylacetophenone
These compounds share similar structural features but differ in the position and type of substituents on the phenyl ring . The uniqueness of 2’-Bromo-2-(2-fluorophenyl)acetophenone lies in its specific substitution pattern, which influences its reactivity and applications.
Properties
IUPAC Name |
1-(2-bromophenyl)-2-(2-fluorophenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO/c15-12-7-3-2-6-11(12)14(17)9-10-5-1-4-8-13(10)16/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVYEDYXCCDOSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C2=CC=CC=C2Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642339 |
Source
|
Record name | 1-(2-Bromophenyl)-2-(2-fluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-61-7 |
Source
|
Record name | 1-(2-Bromophenyl)-2-(2-fluorophenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898784-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Bromophenyl)-2-(2-fluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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